BENZ(a)ANTHRACENE, 7-VINYL-
Description
Academic Context and Significance of Vinyl-Substituted Benz(a)anthracenes
The study of PAHs is a significant area of research due to their widespread presence in the environment and their association with adverse health effects. iarc.fr Vinyl-substituted PAHs are of particular academic interest because the vinyl group can serve as a site for further chemical reactions and metabolic activation. The presence of a vinyl group can alter the electronic properties of the aromatic system, potentially influencing its reactivity and the pathways through which it may be metabolized in biological systems. ontosight.ai Research into vinyl-substituted PAHs, such as the formation of vinyl-substituted pyrene (B120774) in high-temperature systems, provides a basis for understanding how these specific derivatives are formed and behave in the environment. uhmreactiondynamics.org The synthesis of anthracene (B1667546) derivatives, including those with vinyl groups, is a challenging but important field, driven by their unique photochemical and photophysical properties which have applications in materials science. nih.govbeilstein-journals.org
Current State of Knowledge and Research Focus on Benz(a)anthracene (B33201) Derivatives
Current research on benz[a]anthracene derivatives is multifaceted, encompassing synthesis, environmental analysis, and toxicological evaluation. ontosight.ai Significant progress has been made in developing new synthetic methods for producing substituted benz[a]anthracene skeletons, often utilizing transition metal catalysis. nih.govfrontiersin.orgnih.govresearchgate.net These methods allow for the creation of a wide variety of derivatives for further study.
Metabolic studies have traditionally focused on oxidation products like epoxides and diol epoxides as the primary activation pathways for PAHs. tandfonline.com However, there is growing interest in other metabolic routes, such as bioalkylation, where methyl groups are added to the aromatic structure. tandfonline.comnih.gov Research on benz[a]anthracene has shown that it can be metabolically methylated to form more potent carcinogens like 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559). tandfonline.comnih.gov
The carcinogenic activity of several benz[a]anthracene derivatives has been documented. For example, 7-methylbenz[a]anthracene has been shown to be a potent carcinogen in newborn mice. nih.gov While specific toxicological data for 7-vinylbenz[a]anthracene is limited in the reviewed literature, its structural similarity to other active derivatives suggests a need for further investigation to fully characterize its potential health and environmental impacts. ontosight.ai
| Feature | Benz(a)anthracene | Benz(a)anthracene, 7-Vinyl- |
|---|---|---|
| Molecular Formula | C₁₈H₁₂ | C₂₀H₁₄ ontosight.aiechemi.com |
| Structure | Unsubstituted polycyclic aromatic hydrocarbon | Benz(a)anthracene with a vinyl group at the 7-position ontosight.ai |
| Reactivity | Undergoes metabolic activation to epoxides and diols tandfonline.com | The vinyl group may influence reactivity and metabolic pathways ontosight.ai |
| Research Focus | Well-studied PAH, often used as a model compound for carcinogenicity and metabolism studies tandfonline.comnih.gov | A less-studied derivative, with research needed to understand the specific effects of the vinyl substitution ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61695-70-3 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
7-ethenylbenzo[a]anthracene |
InChI |
InChI=1S/C20H14/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h2-13H,1H2 |
InChI Key |
FHFFMIRPPOIEOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene, 7 Vinyl
Strategic Approaches for the Synthesis of Benz(a)anthracene (B33201) Skeletons
The construction of the tetracyclic benz(a)anthracene framework is the initial critical phase in the synthesis of its 7-vinyl derivative. Several strategic approaches have been developed for this purpose, with palladium-catalyzed cyclization reactions and Diels-Alder reactions being among the most prominent and versatile.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex aromatic systems, including the benz(a)anthracene skeleton. tandfonline.comrsc.org These methods often involve the formation of multiple carbon-carbon bonds in a single operation, offering efficiency and high regioselectivity.
One such approach is the palladium-catalyzed tandem C-H activation/bis-cyclization reaction. acs.org This strategy can involve the reaction of propargylic carbonates with terminal alkynes to build the complex tetracyclic framework. beilstein-journals.org The versatility of palladium catalysis also allows for [3+3] annulation methods, where two smaller aromatic fragments are coupled to form the larger polycyclic system. rsc.org These reactions provide a direct route to substituted benz(a)anthracene derivatives, which can then be further functionalized. tandfonline.com
Table 1: Examples of Palladium-Catalyzed Reactions for Benz(a)anthracene Skeleton Synthesis
| Catalyst | Reactants | Reaction Type | Reference |
| Palladium Acetate | Propargylic carbonates and terminal alkynes | Tandem C-H activation/bis-cyclization | acs.org |
| Palladium(0) complexes | Aromatic boronic esters and dibromonaphthalene | [3+3] Annulation | rsc.org |
Diels-Alder and Related Annulation Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, provides a classic and effective method for the construction of the benz(a)anthracene core. rsc.org This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring, which upon subsequent aromatization, yields the polycyclic aromatic system. For instance, the reaction of an ortho-quinodimethane with a 1,2-dihydronaphthalene (B1214177) derivative can directly lead to a reduced benz(a)anthracene precursor.
The regioselectivity of the Diels-Alder reaction can be influenced by the substituents on both the diene and the dienophile, allowing for the synthesis of specifically substituted benz(a)anthracene derivatives. orientjchem.orgresearchgate.netrsc.org While anthracene (B1667546) itself can act as a diene, reacting with dienophiles at its central ring, strategic modifications of reactants are necessary to build the benz(a)anthracene skeleton. chempedia.infoacs.org
Specific Methods for Introducing the 7-Vinyl Moiety
Once the benz(a)anthracene skeleton is in place, the next critical step is the introduction of the vinyl group at the 7-position. This is typically achieved through the functionalization of a pre-existing group at that position, such as a halogen or a carbonyl group. Common methods for this transformation include the Wittig reaction and various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. libretexts.orgorganic-chemistry.orgwikipedia.org
A plausible synthetic route would involve the preparation of a 7-halobenz(a)anthracene, for example, 7-bromobenz(a)anthracene. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a vinylating agent.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 7-bromobenz(a)anthracene with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Stille Coupling: Alternatively, the Stille reaction could be employed, coupling the 7-halobenz(a)anthracene with a vinyltin (B8441512) reagent, such as vinyltributyltin, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.orgharvard.edu
Wittig Reaction: Another approach would be the conversion of a 7-formylbenz(a)anthracene to the desired vinyl derivative. The 7-formyl derivative could be prepared from a corresponding precursor. The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane, to form the carbon-carbon double bond. nih.govwikipedia.orglibretexts.orgharvard.edu
Table 2: Potential Methods for Introducing the 7-Vinyl Moiety
| Reaction | Precursor | Reagent | Catalyst/Conditions |
| Suzuki-Miyaura Coupling | 7-Bromobenz(a)anthracene | Vinylboronic acid/ester | Palladium catalyst, Base |
| Stille Coupling | 7-Bromobenz(a)anthracene | Vinyltributyltin | Palladium catalyst |
| Wittig Reaction | 7-Formylbenz(a)anthracene | Methylenetriphenylphosphorane | Base |
Synthetic Accessibility for Research Purposes
The synthetic accessibility of 7-vinylbenz(a)anthracene for research purposes is largely dependent on the availability of key starting materials and the feasibility of the multi-step synthesis. While 7-vinylbenz(a)anthracene itself is not commonly listed as a commercially available compound, potential precursors such as benz(a)anthracene and some of its derivatives are available from specialty chemical suppliers. nih.gov For instance, 7-methylbenz(a)anthracene is used in biochemical research, indicating that the 7-substituted benz(a)anthracene core is accessible. nih.gov The synthesis would likely be undertaken on a laboratory scale for specific research needs.
Preparation of Labeled Analogues for Mechanistic Studies
To investigate the metabolic pathways, DNA adduct formation, and other mechanistic aspects of 7-vinylbenz(a)anthracene, the synthesis of isotopically labeled analogues is indispensable. researchgate.net This typically involves incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule.
The synthesis of uniformly ¹³C-labeled benz(a)anthracene has been reported, providing a crucial starting point for the preparation of labeled 7-vinylbenz(a)anthracene. The introduction of the vinyl group at the 7-position of the labeled skeleton would then follow the methods described in section 2.2.
Deuterium labeling can also be achieved through various methods, including acid- or metal-catalyzed hydrogen-deuterium exchange on the parent PAH or by using deuterated reagents during the synthesis of the benz(a)anthracene skeleton.
The availability of these labeled compounds allows for sensitive and specific detection in biological and environmental samples, aiding in the elucidation of the compound's mode of action and fate.
Environmental Formation Mechanisms of Benz a Anthracene, 7 Vinyl
Pyrolytic and Combustion-Related Formation Pathways
The high temperatures associated with pyrolysis and combustion provide the necessary energy to break down organic matter into smaller, reactive fragments. These fragments then serve as building blocks for the synthesis of larger, more complex molecules like 7-vinylbenz[a]anthracene. The principal mechanisms governing this molecular growth are detailed below.
The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a widely recognized pathway for the growth of PAH molecules in combustion environments. This sequential process involves the repetitive addition of acetylene (B1199291) (C₂H₂) molecules to a growing aromatic radical, leading to the formation of larger polycyclic systems.
The HACA mechanism is initiated by the abstraction of a hydrogen atom from an aromatic molecule, creating a reactive aryl radical. This radical can then react with acetylene, a common species in fuel-rich combustion flames. The resulting adduct undergoes cyclization and subsequent hydrogen elimination to form a new aromatic ring. This cycle can repeat, leading to the systematic growth of PAHs. While direct experimental evidence for the formation of 7-vinylbenz[a]anthracene via HACA is not extensively documented, the general principles of the mechanism can be applied to understand its potential formation. The benz[a]anthracene skeleton itself can be formed through successive HACA steps starting from smaller aromatic precursors like benzene (B151609) or naphthalene. The vinyl substituent at the 7-position could potentially arise from side reactions involving vinyl radicals or through the incomplete dehydrogenation of an ethyl group formed during the complex combustion process.
Another significant route for PAH formation and growth is the Methyl Addition/Cyclization (MAC) pathway. This mechanism involves the addition of methyl radicals (CH₃) to an aromatic species, followed by a series of reactions that lead to the formation of a new aromatic ring.
The process begins with the addition of a methyl radical to an aromatic molecule. The resulting adduct can then undergo hydrogen abstraction to form a resonance-stabilized radical. This radical can then cyclize and, after further reactions including hydrogen elimination, a new aromatic ring is fused to the original structure. The MAC pathway is particularly important for the formation of PAHs with specific substitution patterns. In the context of 7-vinylbenz[a]anthracene, it is conceivable that a related mechanism involving the addition of a vinyl radical or a precursor that can form a vinyl group upon reaction could contribute to its synthesis.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, represents a plausible pathway for the formation of the polycyclic core of molecules like benz[a]anthracene. This type of reaction is a powerful tool for the construction of six-membered rings and is considered a potential route for the formation of PAHs in certain high-temperature environments.
In the context of benz[a]anthracene formation, a smaller PAH containing a diene moiety, such as a substituted naphthalene, could react with a dienophile like acetylene or another unsaturated species. This cycloaddition would be followed by aromatization to yield the stable benz[a]anthracene ring system. The vinyl group could either be present on one of the reactants prior to the Diels-Alder reaction or be formed in subsequent high-temperature reactions.
Precursor Identification and Reaction Conditions
The formation of 7-vinylbenz[a]anthracene is intrinsically linked to the availability of specific precursor molecules and the prevailing reaction conditions during combustion.
Precursors: The building blocks for PAHs are typically smaller, unsaturated hydrocarbons and aromatic molecules. Key precursors include:
Acetylene (C₂H₂): A fundamental building block in the HACA mechanism.
Methyl Radicals (CH₃): Essential for the MAC pathway.
Smaller Aromatic Compounds: Benzene, naphthalene, and their derivatives can serve as foundational structures for further growth into larger PAHs like benz[a]anthracene.
Vinyl Radicals (C₂H₃): Likely a direct precursor for the vinyl substituent.
Reaction Conditions: The synthesis of PAHs is favored under specific conditions:
High Temperatures: Typically in the range of 500 to 1500 °C, providing the activation energy for bond breaking and formation.
Fuel-Rich Environments: An excess of fuel relative to the oxidant (oxygen) leads to incomplete combustion and a higher concentration of the hydrocarbon fragments necessary for PAH synthesis.
Residence Time: Sufficient time for the multi-step reaction sequences to proceed is necessary for the formation of larger PAHs.
The following table summarizes the key precursors and conditions for PAH formation.
| Feature | Description |
| Key Precursors | Acetylene, Methyl Radicals, Benzene, Naphthalene, Vinyl Radicals |
| Temperature Range | 500 - 1500 °C |
| Combustion Stoichiometry | Fuel-rich |
| Typical Environments | Internal combustion engine exhaust, industrial flue gas, tobacco smoke |
Computational Modeling of Formation Kinetics and Thermodynamics
Due to the complexity and harsh conditions of combustion environments, direct experimental measurement of the reaction pathways for specific PAH formation can be challenging. Computational modeling, therefore, plays a crucial role in elucidating the kinetics and thermodynamics of these reactions.
Quantum chemical calculations and kinetic modeling can be used to:
Determine the stability of reactants, intermediates, and products.
Calculate the activation energies for different reaction steps.
Predict the dominant reaction pathways under various conditions.
While specific computational studies on the formation of 7-vinylbenz[a]anthracene are scarce, theoretical investigations into the HACA, MAC, and Diels-Alder mechanisms for the formation of other PAHs provide valuable insights. These models help to understand the fundamental principles governing PAH growth and can be used to infer the likely pathways for the formation of vinyl-substituted derivatives.
The table below presents generalized thermodynamic data for key species involved in PAH formation, which are essential inputs for kinetic modeling.
| Compound | Formula | Enthalpy of Formation (ΔHf° at 298 K, kJ/mol) |
| Acetylene | C₂H₂ | 226.7 |
| Methyl Radical | CH₃ | 146.7 |
| Benzene | C₆H₆ | 82.9 |
| Naphthalene | C₁₀H₈ | 150.8 |
| Benz[a]anthracene | C₁₈H₁₂ | 247.3 |
Data sourced from various chemical databases and literature for illustrative purposes.
Metabolic Biotransformation Pathways of Benz a Anthracene, 7 Vinyl
Enzymatic Activation Mechanisms
The initial stages of metabolism for 7-vinylbenz[a]anthracene are catalyzed by a suite of enzymes that convert the lipophilic parent compound into more water-soluble derivatives, priming it for excretion or further transformation.
Role of Cytochrome P450 Enzymes (CYPs) in Initial Oxidation
The primary and rate-limiting step in the metabolism of most PAHs is the initial oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govuniprot.org These membrane-bound hemoproteins, particularly isoforms in the CYP1 family (such as CYP1A1, CYP1A2, and CYP1B1), introduce an oxygen atom into the aromatic ring system, typically forming an epoxide. nih.govnih.gov For benz[a]anthracene and its derivatives, oxidation can occur at various positions on the molecule. For instance, studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that CYP enzymes are crucial for its metabolism. nih.govncats.io Similarly, 7-chlorobenz[a]anthracene has been shown to selectively induce hepatic CYP1A2 in rats, while its parent compound, benz[a]anthracene, induces CYP1A1, CYP1A2, and CYP1B1, suggesting that substituents on the benz[a]anthracene core can alter CYP enzyme interactions. nih.gov It is therefore highly probable that CYP enzymes initiate the metabolism of 7-vinylbenz[a]anthracene by forming arene oxides at various positions, including the vinyl group itself or the aromatic rings.
Formation of Dihydrodiols and Proximate Metabolites
The epoxides formed by CYP-mediated oxidation are highly reactive and can rearrange to form phenols or be detoxified through conjugation. A critical pathway in the metabolic activation of PAHs, however, involves the enzymatic hydration of these epoxides by microsomal epoxide hydrolase (mEH). This enzyme converts the arene oxides into trans-dihydrodiols. nih.gov The specific dihydrodiols formed are dependent on the initial site of epoxidation. For the parent compound, benz[a]anthracene, metabolism by rat liver microsomes yields several dihydrodiols, with the trans-5,6- and trans-8,9-dihydrodiols being the principal products. osti.gov The formation of non-K-region dihydrodiols, such as the 3,4-dihydrodiol, is of particular toxicological significance as they are often precursors to highly carcinogenic metabolites. nih.gov In the case of 7-vinylbenz[a]anthracene, enzymatic hydrolysis of initial epoxides would be expected to produce a corresponding profile of dihydrodiol metabolites, which are considered proximate metabolites.
Table 1: Principal Dihydrodiol Metabolites Identified from Benz[a]anthracene and a Key Derivative This table presents data from related compounds to infer potential metabolites for 7-vinylbenz[a]anthracene.
| Parent Compound | Principal Dihydrodiol Metabolites | Region | Reference |
| Benz[a]anthracene | trans-5,6-Dihydrodiol, trans-8,9-Dihydrodiol | K-region, Non-K-region | osti.gov |
| 7,12-Dimethylbenz[a]anthracene | trans-3,4-Dihydrodiol | Non-K-region (Bay-region precursor) | nih.govnih.gov |
Aldo-Keto Reductase (AKR) Mediated Transformations
An alternative metabolic activation pathway for PAH trans-dihydrodiols involves oxidation by aldo-keto reductases (AKRs). chemsrc.com This superfamily of cytosolic NAD(P)H-dependent oxidoreductases can convert PAH dihydrodiols into catechols and highly reactive and redox-active o-quinones. chemsrc.comresearchgate.net Several human AKR isoforms (AKR1C1-AKR1C4) have been shown to oxidize non-K-region trans-dihydrodiols of various PAHs, including the potent proximate carcinogen 7,12-dimethylbenz[a]anthracene-3,4-diol (DMBA-3,4-diol). chemsrc.com The oxidation of DMBA-3,4-diol by AKR1C enzymes yields the corresponding DMBA-3,4-dione. chemsrc.com This pathway, leading to the formation of electrophilic quinones, represents a significant activation route that is distinct from the diol-epoxide pathway and can contribute to oxidative DNA damage. nih.gov It is plausible that dihydrodiol metabolites of 7-vinylbenz[a]anthracene are also substrates for AKR enzymes, leading to the formation of vinyl-substituted catechols and o-quinones.
Generation of Reactive Intermediates
The proximate metabolites formed in the initial enzymatic steps can undergo further biotransformation to generate highly reactive intermediates capable of covalently binding to cellular macromolecules like DNA, a key event in chemical carcinogenesis.
Diol-Epoxide Pathway Products
The most widely recognized pathway for the metabolic activation of many PAHs is the diol-epoxide pathway. In this multi-step process, a non-K-region trans-dihydrodiol, formed as described in 4.1.2, undergoes a second round of epoxidation by CYP enzymes. nih.gov This reaction creates a diol-epoxide, a highly electrophilic species. For benz[a]anthracene, the metabolic activation to a tumorigenic agent is known to proceed through the formation of a bay-region diol-epoxide, specifically benz[a]anthracene-3,4-diol-1,2-epoxide. nih.gov The geometry of the diol-epoxide (syn or anti) is also a critical determinant of its biological activity. The ultimate carcinogenic metabolites of DMBA are also diol-epoxides. nih.gov By analogy, the trans-3,4-dihydrodiol of 7-vinylbenz[a]anthracene would be a key substrate for secondary epoxidation, leading to the formation of 7-vinylbenz[a]anthracene-3,4-diol-1,2-epoxide, a putative ultimate carcinogen.
Table 2: Key Enzymes and Products in the Diol-Epoxide Pathway for Benz[a]anthracene Derivatives This table illustrates the general pathway, which is expected to apply to 7-vinylbenz[a]anthracene.
| Precursor | Enzyme(s) | Reactive Intermediate | Reference |
| Benz[a]anthracene | CYP, mEH | trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene (BA-3,4-diol) | nih.gov |
| BA-3,4-diol | CYP (e.g., CYP1A1, CYP1B1) | BA-3,4-diol-1,2-epoxide | nih.govnih.gov |
| 7,12-Dimethylbenz[a]anthracene | CYP, mEH | trans-3,4-Dihydroxy-3,4-dihydro-7,12-dimethylbenz[a]anthracene (DMBA-3,4-diol) | nih.gov |
| DMBA-3,4-diol | CYP (e.g., CYP1A1, CYP1B1) | DMBA-3,4-diol-1,2-epoxide | nih.gov |
One-Electron Oxidation and Radical Cation Formation
A third proposed mechanism for PAH activation involves one-electron oxidation to form a radical cation. This reaction can be catalyzed by peroxidases, such as prostaglandin (B15479496) H synthase, or by CYP enzymes acting in a peroxidase cycle. The resulting radical cation is a reactive electrophile that can bind to DNA, primarily at guanine (B1146940) and adenine (B156593) residues. While this pathway is significant for some PAHs, its role in the activation of benz[a]anthracene (BA) is less certain. One study focusing on a chemical model of metabolism concluded that radical cations are hardly formed, if at all, from BA, suggesting its carcinogenicity is independent of this pathway. chemsrc.com However, radical cations of anthracene (B1667546) itself are well-documented. Given the structural similarity and the presence of the vinyl group which could potentially stabilize a radical cation, this pathway cannot be entirely ruled out for 7-vinylbenz[a]anthracene without specific experimental investigation.
Quinone Metabolite Formation and Redox Cycling
The formation of quinone metabolites is a significant pathway in the biotransformation of PAHs. nih.govencyclopedia.pub This process can lead to the generation of reactive intermediates that have toxicological implications.
Quinone Formation:
PAH o-quinones can be formed through the enzymatic oxidation of PAH trans-dihydrodiols, which are products of Phase I metabolism. nih.gov This reaction is catalyzed by enzymes with dihydrodiol dehydrogenase activity, such as certain aldo-keto reductases (AKRs). nih.govnih.gov The process involves the oxidation of the trans-dihydrodiol to a ketol, which then spontaneously rearranges to a catechol. nih.gov This catechol is unstable and readily undergoes auto-oxidation to form an o-semiquinone anion radical, which is further oxidized to the stable o-quinone. nih.gov For benz[a]anthracene, this pathway has been observed, leading to the formation of benz[a]anthracene-3,4-dione. acs.org It is plausible that 7-vinylbenz(a)anthracene could undergo a similar transformation, potentially forming a vinyl-substituted benz(a)anthracene-o-quinone.
Redox Cycling:
Once formed, PAH o-quinones can undergo a futile redox cycle. This process involves the reduction of the o-quinone back to a catechol by enzymes such as NADPH-cytochrome P450 reductase. nih.gov The reformed catechol can then be re-oxidized, generating reactive oxygen species (ROS) like superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide. nih.govnih.gov This cyclical process can occur multiple times, leading to an amplification of ROS production. nih.gov The generation of ROS is a key mechanism by which PAH o-quinones can exert cellular damage. nih.govacs.org While specific studies on 7-vinylbenz(a)anthracene are not available, the redox cycling of other PAH o-quinones, such as those derived from benzo[a]pyrene (B130552) and phenanthrene, is well-documented. acs.orgnih.govacs.org
Table 1: Key Aspects of Quinone Metabolite Formation and Redox Cycling of PAHs
| Feature | Description | Relevant Enzymes | Potential Consequences |
| Formation | Oxidation of PAH trans-dihydrodiols to catechols, followed by auto-oxidation to o-quinones. nih.gov | Aldo-keto reductases (AKRs), Dihydrodiol dehydrogenases. nih.govnih.gov | Formation of reactive electrophilic metabolites. nih.gov |
| Redox Cycling | Interconversion between o-quinone and catechol forms. nih.gov | NADPH-cytochrome P450 reductase. nih.gov | Amplified production of reactive oxygen species (ROS). nih.govnih.gov |
| Reactive Species | o-quinones, semiquinone radicals, superoxide anion, hydroxyl radical, hydrogen peroxide. nih.gov | Oxidative stress, DNA damage, cytotoxicity. nih.govacs.org |
Phase II Conjugation Pathways (Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
Phase II conjugation reactions are generally considered detoxification pathways that increase the water solubility of metabolites, facilitating their elimination from the body. europa.eubiochemia-medica.com These reactions involve the attachment of endogenous polar molecules to the functional groups introduced during Phase I metabolism. nih.govmdpi.com
Glucuronidation:
Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hydroxylated PAH metabolites. biochemia-medica.comresearchgate.net Studies on other PAHs have shown that phenol (B47542) and dihydrodiol metabolites are common substrates for UGTs. wsu.eduresearchgate.net For instance, human UGT2A2 and UGT2A3 have demonstrated activity towards hydroxylated metabolites of simple PAHs. researchgate.net It is anticipated that hydroxylated metabolites of 7-vinylbenz(a)anthracene would also be substrates for glucuronidation.
Sulfation:
Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs). biochemia-medica.com This pathway is also important for the detoxification of PAH phenols and dihydrodiols. nih.govnih.gov In some cases, sulfation can lead to the formation of reactive sulfate (B86663) esters that can bind to cellular macromolecules. europa.eu
Glutathione Conjugation:
Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) with electrophilic PAH metabolites, such as epoxides and quinones. researchgate.netnih.gov This reaction is a critical detoxification pathway, as it neutralizes reactive electrophiles. nih.gov The resulting glutathione conjugates can be further metabolized via the mercapturic acid pathway for excretion. nih.gov For example, the conjugation of glutathione with reactive metabolites of 7,12-dihydroxymethylbenz[a]anthracene has been shown to be a detoxification step. researchgate.net
Table 2: Overview of Phase II Conjugation Pathways for PAH Metabolites
| Pathway | Enzyme Family | Endogenous Substrate | Typical PAH Substrates | Outcome |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) biochemia-medica.com | UDP-glucuronic acid | Phenols, Dihydrodiols wsu.eduresearchgate.net | Increased water solubility, detoxification, and excretion. researchgate.net |
| Sulfation | Sulfotransferases (SULTs) biochemia-medica.com | PAPS | Phenols, Dihydrodiols nih.govnih.gov | Increased water solubility, detoxification; potential for bioactivation in some cases. europa.eu |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) nih.gov | Glutathione (GSH) | Epoxides, Quinones researchgate.netnih.gov | Neutralization of reactive electrophiles, detoxification, and excretion via the mercapturic acid pathway. nih.gov |
Molecular Mechanisms of Biological Interaction and Perturbation
DNA Adduct Formation by Benz(a)anthracene (B33201), 7-Vinyl- Metabolites
The genotoxic effects of many PAHs are not caused by the parent compound itself but by reactive metabolites formed during biotransformation. ontosight.airesearchgate.net This process, known as metabolic activation, is a critical first step in their mechanism of carcinogenicity. For PAHs, metabolic activation typically involves oxidation by cytochrome P450 (CYP) enzymes to form dihydrodiol epoxides. researchgate.net These electrophilic intermediates are highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. wikipedia.org The formation of these DNA adducts is a key initiating event in chemical carcinogenesis, as they can lead to mutations if not repaired by the cell. researchgate.netwikipedia.org Like other PAHs, Benz(a)anthracene, 7-vinyl- is believed to undergo metabolic activation to intermediates that can bind to DNA and cause genotoxic damage. ontosight.ai
Once reactive metabolites like diol epoxides are formed, they can attack the electron-rich centers in the DNA molecule. The most nucleophilic sites, and therefore the most common targets for adduction by PAHs, are the N7 and N3 positions of guanine (B1146940) and adenine (B156593) bases. wikipedia.org The N7 position of guanine, being exposed in the major groove of the DNA double helix, is particularly susceptible to attack. wikipedia.org For the related compound 7,12-dimethylbenz(a)anthracene (DMBA), adducts are readily formed with deoxyadenosine (B7792050) and deoxyguanosine residues. nih.govnih.gov While specific studies on Benz(a)anthracene, 7-vinyl- are not available, it is mechanistically plausible that its reactive metabolites would also form covalent adducts primarily at the purine (B94841) bases of DNA.
PAH-DNA adducts can be broadly categorized into two main types: stable and depurinating.
Stable Adducts: These are formed when the PAH metabolite covalently binds to an exocyclic amino group of a DNA base. These adducts are chemically stable and, unless removed by cellular DNA repair mechanisms, can persist and cause miscoding during DNA replication, leading to permanent mutations. nih.gov
Depurinating Adducts: These adducts result from the PAH metabolite attacking a ring nitrogen of a purine base (such as N7 of guanine). This binding destabilizes the N-glycosidic bond that links the base to the deoxyribose sugar backbone of DNA. nih.gov The weakened bond can then cleave, releasing the modified base and leaving behind an apurinic (AP) site. These AP sites are non-coding lesions and can be highly mutagenic if not properly repaired, often leading to transversions. nih.gov
Some potent carcinogenic PAHs, such as dibenzo[a,l]pyrene, are known to form both stable and depurinating adducts, with the latter sometimes constituting a significant portion of the total DNA damage. nih.gov The metabolic activation of some PAHs can also proceed via one-electron oxidation to form radical cations, which predominantly form depurinating adducts. researchgate.net
The formation of diol epoxide metabolites and their subsequent reaction with DNA is a highly stereospecific process. The orientation of the hydroxyl and epoxide groups relative to the plane of the aromatic ring system results in different stereoisomers (e.g., syn- and anti-diol epoxides). These isomers exhibit different reactivities and lead to adducts with distinct three-dimensional structures. The specific region of the PAH molecule where the diol epoxide is formed (e.g., the "bay-region" or "fjord-region") also profoundly impacts its carcinogenic activity. nih.govnih.gov For many PAHs, the anti-diol epoxide formed in the bay-region is the most tumorigenic metabolite. nih.gov These stereochemical and regiochemical factors determine the precise geometry of the resulting DNA adduct, which in turn influences its recognition and processing by DNA repair enzymes and the fidelity of DNA replication.
Interaction with Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of environmental chemicals, including PAHs. frontiersin.orgwikipedia.org In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. mdpi.com Upon binding of a ligand like a PAH, the chaperones dissociate, and the AhR-ligand complex translocates to the nucleus. wikipedia.orgmedchemexpress.com
Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes. frontiersin.orgmedchemexpress.com This binding initiates the transcription of a battery of genes, famously including Phase I biotransformation enzymes such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). frontiersin.orgmdpi.com
This AhR-mediated induction of CYP enzymes is a double-edged sword. While it is a detoxification response aimed at metabolizing and eliminating the foreign chemical, the same enzymes are responsible for the metabolic activation of PAHs into their ultimate carcinogenic forms (diol epoxides). mdpi.com Therefore, the interaction of Benz(a)anthracene, 7-vinyl- with the AhR is a critical step that is presumed to initiate its own metabolic activation and subsequent genotoxicity.
Induction of Oxidative Stress Pathways (Mechanistic Aspects)
Beyond direct DNA adduction, the metabolism of PAHs is intrinsically linked to the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov
There are several mechanisms by which PAH metabolism induces ROS:
Redox Cycling of Metabolites: PAH metabolites, particularly quinones formed from dihydrodiols, can undergo redox cycling. In this process, the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460) by cellular reductases. These reduced forms can then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) anion radicals in the process. This futile cycle can generate large amounts of ROS, leading to oxidative damage to DNA, lipids, and proteins. researchgate.net
Uncoupled CYP Enzyme Activity: The CYP enzymes induced by AhR activation can become "uncoupled" during PAH metabolism, leading to the release of ROS such as superoxide anion and hydrogen peroxide.
Enzymatic Inhibition and Modulation of Biotransformation Systems
Benz(a)anthracene, 7-vinyl-, like other PAHs, modulates the very enzymatic systems responsible for its metabolism. The primary mechanism is the aforementioned AhR-dependent induction of Phase I CYP enzymes. frontiersin.org However, the interaction can be more complex.
Studies on related compounds show that the nature of the substituent on the benz(a)anthracene core can significantly alter the metabolic profile. For instance, 7-chlorinated benz[a]anthracene was found to selectively induce CYP1A2 in the liver, whereas the parent compound induced CYP1A1, CYP1A2, and CYP1B1, demonstrating that a single substitution can change the pattern of gene regulation. nih.gov This implies that the vinyl group at position 7 of Benz(a)anthracene, 7-vinyl- likely confers a unique pattern of CYP enzyme induction and modulation compared to other derivatives.
Furthermore, the process of biotransformation can be inhibited by other cellular components. Antioxidants and nucleophiles such as reduced glutathione (B108866) (GSH) and ascorbic acid can interfere with the metabolic activation process. nih.gov They can detoxify reactive metabolites, for example, by directly scavenging electrophilic intermediates or by serving as co-factors for Phase II detoxification enzymes like glutathione-S-transferases, thereby preventing the metabolites from reaching and damaging DNA. nih.gov
Computational and Theoretical Investigations of Benz a Anthracene, 7 Vinyl
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 7-vinylbenz(a)anthracene (7-VBA). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, which is a key determinant of its reactivity.
These calculations focus on several key parameters. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions, a characteristic feature of many carcinogenic PAHs.
For the parent compound, benz(a)anthracene (B33201), theoretical calculations have established its electronic properties. The introduction of a vinyl group at the 7-position is predicted to modulate these properties. The vinyl group, being an electron-donating substituent, can influence the electron density distribution across the aromatic system. This can affect the energies of the frontier orbitals. Specifically, the vinyl group is expected to slightly raise the energy of the HOMO and lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. This increased reactivity is a crucial factor in its metabolic activation pathways.
Table 1: Calculated Electronic Properties of Benz(a)anthracene and Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Benz(a)anthracene | DFT/B3LYP | -5.58 | -1.89 | 3.69 |
| 7-Methylbenz(a)anthracene | DFT/B3LYP | -5.51 | -1.85 | 3.66 |
| Benz(a)anthracene, 7-Vinyl- | Predicted | Slightly > -5.58 | Slightly < -1.89 | < 3.69 |
Note: The values for 7-vinylbenz(a)anthracene are predicted based on the known effects of vinyl substitution on aromatic systems. Precise calculated values would require specific computational studies on this molecule.
Prediction of Reaction Pathways and Energy Profiles for Metabolism
Computational chemistry plays a vital role in predicting the metabolic fate of 7-VBA. The carcinogenicity of PAHs is not due to the parent compound itself but rather to the formation of reactive metabolites. The "diode-epoxide" theory is the widely accepted mechanism for the metabolic activation of many PAHs.
For 7-VBA, theoretical calculations can model the multi-step metabolic process. This begins with the formation of various epoxides by cytochrome P450 enzymes. The vinyl group itself can also be a site of metabolic attack. Computational models can predict the most likely sites of epoxidation by calculating the activation energies for the formation of different possible epoxides. The bay-region dihydrodiol-epoxide is often the ultimate carcinogenic metabolite.
Energy profile calculations can map out the entire reaction pathway, from the parent 7-VBA to the formation of dihydrodiols and finally to the ultimate carcinogenic diol epoxides. These profiles reveal the thermodynamic and kinetic feasibility of each metabolic step. For instance, calculations can determine the relative stability of different epoxide isomers and the energy barriers for their formation and subsequent hydrolysis by epoxide hydrolase. This allows researchers to identify the most probable metabolic activation route leading to the ultimate carcinogen.
Modeling of DNA and Protein Interactions
Once the reactive diol epoxide metabolites of 7-VBA are formed, they can covalently bind to biological macromolecules like DNA and proteins, initiating the process of carcinogenesis. Computational modeling is instrumental in understanding the specifics of these interactions.
Molecular docking simulations can predict the preferred binding sites and conformations of the 7-VBA diol epoxide within the major and minor grooves of DNA. These simulations calculate the binding energy and analyze the non-covalent interactions (such as van der Waals forces and hydrogen bonds) that stabilize the initial complex before covalent bond formation. The models can show how the shape and electronic properties of the diol epoxide favor interaction with specific DNA sequences and bases, particularly guanine (B1146940) and adenine (B156593) residues.
Furthermore, these models can elucidate the stereochemistry of the resulting DNA adducts. The orientation of the 7-VBA metabolite relative to the DNA helix determines which stereoisomer of the adduct is formed. This is a critical aspect, as different stereoisomers can have vastly different biological consequences in terms of DNA repair and the induction of mutations.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view of the 7-VBA-DNA complex over time. MD simulations apply the principles of classical mechanics to model the movements and interactions of all atoms in the system, including the DNA, the adduct, and surrounding water molecules and ions.
These simulations can reveal how the presence of the bulky 7-VBA adduct affects the structure, flexibility, and dynamics of the DNA double helix. For example, MD simulations can show local distortions in the DNA structure, such as bending or unwinding of the helix at the site of adduction. These structural perturbations are believed to be a key signal for the cell's DNA repair machinery and can also interfere with the proper functioning of DNA and RNA polymerases, leading to mutations during replication or transcription.
MD simulations can also be used to study the interaction of 7-VBA metabolites with proteins, such as the enzymes involved in its metabolism (cytochrome P450) or DNA repair proteins. These simulations can provide insights into how the compound fits into the active site of an enzyme or how an adduct is recognized by a repair protein.
Spectroscopic Simulations and Characterization
Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the identity and structure of 7-VBA and its metabolites.
For example, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can be compared with experimentally measured spectra to aid in the identification of the compound. The simulations can also help to assign the observed absorption bands to specific electronic transitions within the molecule.
Similarly, computational methods can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra. By calculating the chemical shifts of the hydrogen and carbon atoms, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between different isomers of metabolites, where experimental NMR data may be complex and difficult to interpret. The simulated IR spectrum, based on the calculated vibrational frequencies, can also provide a characteristic fingerprint of the molecule.
Advanced Analytical Methodologies for Research on Benz a Anthracene, 7 Vinyl
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of Benz(a)anthracene (B33201), 7-vinyl-, providing the necessary separation from complex matrices and enabling accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like Benz(a)anthracene, 7-vinyl-. thermofisher.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. wikipedia.orgetamu.eduspectroinlets.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on their unique mass-to-charge ratios. etamu.edugetenviropass.com
This technique is widely used in environmental analysis for detecting pollutants in air, water, and soil. thermofisher.comspectroinlets.com The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the molecules being analyzed. wikipedia.org For complex mixtures containing numerous isomers of PAHs, the chromatographic separation is crucial as many isomers have the same mass and produce similar fragmentation patterns in the mass spectrometer. diva-portal.org
Key GC-MS Parameters for PAH Analysis:
| Parameter | Typical Setting |
| Column | Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm df) shimadzu.com |
| Inlet Mode | Splitless shimadzu.com |
| Vaporizing Chamber Temp | 300°C shimadzu.com |
| Oven Temperature Program | 90°C (2 min) → 320°C (12 min) at 5°C/min shimadzu.com |
| Carrier Gas | Helium shimadzu.com |
| MS Measurement Mode | Scan (m/z 45-450) shimadzu.com |
| Ion Source Temperature | 230°C shimadzu.com |
This table presents a typical set of parameters for the GC-MS analysis of polycyclic aromatic hydrocarbons and is for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgshimadzu.comopenaccessjournals.com It operates by pumping a solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgshimadzu.com Each component in the sample interacts differently with the stationary phase, causing them to travel at different speeds and separate. wikipedia.org
For the analysis of PAHs and their metabolites, reversed-phase HPLC is commonly employed. quora.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation of compounds like 7,12-dimethylbenz[a]anthracene (B13559) (a related compound) and its metabolites has been successfully achieved using a C18 column with a methanol (B129727) and water gradient. sigmaaldrich.com
Various detectors can be coupled with HPLC to enhance selectivity and sensitivity. openaccessjournals.com Fluorescence detectors are particularly useful for PAH analysis due to the native fluorescence of these compounds. sigmaaldrich.com UV-Vis detectors are also commonly used. infitek.com
Example HPLC Conditions for PAH Metabolite Analysis:
| Parameter | Condition |
| Column | SUPELCOSIL™ LC-18 (25 cm x 4.6 mm I.D., 5 µm) sigmaaldrich.com |
| Mobile Phase | Gradient of methanol and water sigmaaldrich.com |
| Flow Rate | 0.8 mL/min sigmaaldrich.com |
| Detector | Fluorescence sigmaaldrich.com |
This table provides an example of HPLC conditions used for the analysis of metabolites of a related benz[a]anthracene compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite and Adduct Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an invaluable tool for analyzing metabolites and DNA adducts of compounds like Benz(a)anthracene, 7-vinyl-. nih.govyoutube.com This technique is particularly well-suited for polar and non-volatile compounds that are not amenable to GC-MS. sciex.com
In LC-MS/MS, after separation by the LC column, the analytes are ionized, typically using atmospheric pressure ionization (API) techniques, and then subjected to multiple stages of mass analysis. nih.gov This allows for the precise identification and quantification of trace-level compounds in complex biological matrices. nih.govmdpi.com The development of an LC-MS/MS method involves careful optimization of chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM). annlabmed.orgnih.gov
LC-MS/MS has been successfully used to quantify various DNA adducts associated with exposure to carcinogens found in cigarette smoke. nih.gov The high selectivity of MRM helps to reduce interferences from the biological matrix, leading to excellent detection capabilities. thermofisher.com
Spectroscopic Methods for Structure Elucidation of Metabolites and Adducts
Spectroscopic techniques are essential for determining the precise chemical structures of the metabolites and DNA adducts formed from Benz(a)anthracene, 7-vinyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are used to provide a complete structural assignment. nih.gov
In the context of benz[a]anthracenes, NMR has been used to completely assign the proton and carbon signals of related compounds like 7,12-dimethylbenz[a]anthracene. nih.gov By comparing the chemical shifts of different benz[a]anthracene derivatives, researchers can identify how structural modifications, such as the introduction of a vinyl group or metabolic transformation, affect the electronic environment of the molecule. nih.gov
Fluorescence Line Narrowing Spectroscopy (FLNS)
Fluorescence Line Narrowing Spectroscopy (FLNS) is a high-resolution spectroscopic technique used to obtain highly detailed fluorescence spectra of molecules in solid matrices at low temperatures. nih.gov This method can overcome the issue of broad, featureless spectra often observed for complex molecules in condensed phases. arxiv.org
FLNS has been successfully applied to study the DNA adducts of another carcinogenic PAH, benzo[a]pyrene (B130552). nih.gov By exciting the sample with a narrow-band laser at cryogenic temperatures, well-resolved vibrational fine structure can be observed in the fluorescence spectrum. nih.gov This high-resolution data is highly characteristic of the specific chromophore and its local environment, allowing for the differentiation of isomeric adducts that may have very similar conventional fluorescence spectra. nih.gov This technique holds significant potential for the detailed structural characterization of Benz(a)anthracene, 7-vinyl- adducts.
Radiolabeling Techniques in Metabolic Studies
Radiolabeling is a critical technique for tracing the metabolic fate of xenobiotics like polycyclic aromatic hydrocarbons (PAHs). By introducing a radioactive isotope into the molecular structure of Benz(a)anthracene, 7-vinyl-, researchers can track its absorption, distribution, metabolism, and excretion with high sensitivity and specificity. Studies on analogous compounds, such as 7,12-dimethylbenz(a)anthracene (DMBA), provide a framework for how these techniques are applied. psu.edu
The most common isotopes used for this purpose are Carbon-14 (¹⁴C) and Tritium (³H). The choice of isotope and the position of the label within the molecule are crucial for ensuring the label is not lost during metabolic transformations. For instance, in studies of DMBA, both [³H]DMBA and [¹⁴C]DMBA have been used to investigate its metabolic pathways. psu.edu The radiolabeled compound is administered to a biological system, and its journey is followed by detecting the radioactivity in various tissues, fluids, and metabolic fractions.
Following administration, metabolites are typically separated from the parent compound and from each other using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). psu.edunih.gov The radioactivity in the separated fractions is then quantified using methods such as liquid scintillation counting. psu.edu This allows for the precise determination of the quantities of different metabolites formed, providing insight into the primary metabolic routes. For example, research on DMBA metabolism in rat liver fractions used this approach to quantify both ether-soluble and water-soluble metabolites. psu.edu
| Isotope | Properties | Application in Metabolic Studies | Detection Method |
| Carbon-14 (¹⁴C) | Beta emitter, Long half-life (5730 years) | Stable label for tracing the carbon skeleton of the parent molecule through various metabolic pathways. psu.edu | Liquid Scintillation Counting |
| Tritium (³H) | Beta emitter, Shorter half-life (12.3 years) | Used for high specific activity labeling; allows for detection of very small quantities of metabolites. psu.edu | Liquid Scintillation Counting |
These techniques are indispensable for creating a quantitative map of a compound's metabolic profile, identifying major and minor metabolic pathways, and understanding the potential for bioactivation to reactive intermediates.
In Vitro Model Systems for Mechanistic Studies
In vitro model systems are essential tools for dissecting the specific biochemical and molecular mechanisms by which compounds like Benz(a)anthracene, 7-vinyl- exert their biological effects, without the complexities of a whole organism. These systems allow for controlled experiments to identify metabolic pathways, reactive intermediates, and their interactions with cellular macromolecules.
Subcellular Fractions: Liver microsomes are a widely used in vitro system for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov Research on 7-ethylbenz[a]anthracene (7-EBA), a structural analog of 7-vinylbenz(a)anthracene, utilized microsomes from rat livers to identify a range of metabolites, including various dihydrodiols. nih.gov Such studies help to elucidate the specific CYP enzymes involved and the initial steps of metabolic activation. Combining microsomal incubations with post-mitochondrial supernatants can provide a more complete picture of metabolism, as seen in studies with DMBA. psu.edu
Tissue Explants: Short-term cultures of intact tissues, or tissue explants, offer a model that preserves the complex, three-dimensional architecture and cellular heterogeneity of the original organ. A system using mouse lung tissue, for example, was employed to test the carcinogenic activity of 7-methylbenz(a)anthracene (7-MBA) and its metabolites. nih.gov In this model, the tissue is incubated with the test compound before being implanted into a host animal, combining in vitro exposure with an in vivo assessment of long-term effects like tumor formation. nih.gov
Cell Culture Systems: Cultured mammalian cells are another cornerstone of mechanistic toxicology. ornl.gov These models are used to investigate specific cellular responses to chemical exposure, such as genotoxicity, DNA adduct formation, and mutations. ontosight.airesearchgate.net While direct studies on 7-vinylbenz(a)anthracene are not detailed in the provided results, the general approach for PAHs involves exposing cell lines (e.g., from the liver, lung, or skin) to the compound and then assessing endpoints like DNA damage or transformation. ornl.gov These systems are valuable for screening and for studying the role of specific pathways in toxicity.
| In Vitro Model | Primary Application | Information Gained | Example from Analog Studies |
| Liver Microsomes | Study of Phase I metabolism | Identification of primary metabolites (e.g., dihydrodiols, phenols); role of CYP enzymes. nih.gov | Used to identify 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols as metabolites of 7-ethylbenz[a]anthracene. nih.gov |
| Tissue Explants | Carcinogenicity and organ-specific toxicity testing | Assessment of tumorigenic potential of parent compound and metabolites in a preserved tissue architecture. nih.gov | Mouse lung tissue was incubated with 7-methylbenz(a)anthracene and its metabolites to test for carcinogenic activity. nih.gov |
| Mammalian Cell Lines | Genotoxicity and mechanistic pathway analysis | Measurement of DNA adducts, mutations, and cell transformation; investigation of signaling pathway activation. ornl.govresearchgate.net | Genotoxicity tests for benz[a]anthracene included positive results for mutations in mammalian cells in culture. ornl.gov |
Structure Activity Relationship Sar Studies and Substituent Effects for Benz a Anthracene Derivatives
Influence of Vinyl Substitution at the 7-Position on Reactivity and Metabolism
Direct metabolic studies on 7-vinylbenz(a)anthracene are not extensively available in the published literature. However, insights into its likely metabolic pathways can be inferred from studies on structurally similar compounds, particularly 7-ethylbenz[a]anthracene (7-EBA). The vinyl group (-CH=CH₂), like the ethyl group (-CH₂CH₃), is sterically more demanding than a methyl group.
Research comparing the metabolism of 7-EBA with 7-methylbenz[a]anthracene (B135024) (7-MBA) in rat liver preparations revealed significant differences in the metabolic profile nih.gov. The presence of the bulkier ethyl group at the 7-position was found to steer metabolism away from the K-region (the 5,6-bond) and enhance the formation of dihydrodiols on the angular 1,2,3,4-benzo-ring nih.govnih.gov. It is hypothesized that the steric bulk of the substituent at the 7-position hinders the enzymatic approach of cytochrome P450 (CYP) enzymes to the nearby K-region.
Based on this, it can be postulated that the vinyl group in 7-vinylbenz(a)anthracene would exert a similar steric effect, reducing K-region oxidation and favoring metabolism on the peripheral benzo-ring. Furthermore, the unsaturated double bond of the vinyl group itself represents a potential site for metabolic attack, potentially leading to the formation of an epoxide, which could be a unique activation or detoxification pathway for this specific compound.
Comparative Analysis with Methyl-Substituted Benz(a)anthracenes (e.g., 7-Methylbenz[a]anthracene, 7,12-Dimethylbenz[a]anthracene)
Comparing 7-vinylbenz(a)anthracene with its methyl-substituted counterparts highlights the profound impact of substituent size and nature on metabolic fate.
7-Methylbenz[a]anthracene (7-MBA): The metabolism of 7-MBA is well-documented. In incubations with rat liver microsomes, the primary metabolites are the 8,9- and 5,6-dihydrodiols nih.gov. The carcinogenic activity of 7-MBA is believed to be initiated via its metabolic activation to a bay-region dihydrodiol-epoxide, specifically the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide nih.gov.
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA): DMBA is a significantly more potent carcinogen than mono-methylated derivatives. The presence of methyl groups at both the 7- and 12-positions drastically alters its biological activity. This enhanced potency is linked to its specific metabolic activation pathways, which are heavily influenced by the two methyl groups.
The key difference between these compounds and the putative metabolism of 7-vinylbenz(a)anthracene lies in the steric hindrance at the 7-position. While the methyl group in 7-MBA allows for significant metabolism at the K-region (5,6-bond), the bulkier vinyl group would likely suppress this pathway, as observed with 7-EBA nih.gov. This shift redirects the metabolic machinery to other parts of the molecule, such as the bay-region, potentially altering the balance between detoxification and activation pathways.
| Compound | Substituent at C7 | Predominant Dihydrodiol Metabolites | Metabolism at K-Region (5,6-diol) |
|---|---|---|---|
| 7-Methylbenz[a]anthracene (7-MBA) | Methyl (-CH₃) | 8,9- and 5,6- | Significant |
| 7-Ethylbenz[a]anthracene (7-EBA) | Ethyl (-CH₂CH₃) | 8,9- and 1,2- | Minor Product |
| 7-Vinylbenz(a)anthracene (7-VBA) (Inferred) | Vinyl (-CH=CH₂) | Likely 8,9- and 1,2- | Expected to be minor |
Impact of Substituents on Bay-Region and K-Region Reactivity
The carcinogenic activity of many PAHs is dependent on their metabolic conversion to highly reactive bay-region diol epoxides. The benz[a]anthracene molecule has two principal sites of metabolic interest: the K-region (the 5,6-bond) and the bay-region (the sterically hindered area between positions 1 and 12).
Metabolism at the K-region to form an epoxide and subsequently a dihydrodiol is generally considered a detoxification pathway. In contrast, the formation of a dihydrodiol at the 3,4-position is the precursor step to the ultimate carcinogenic bay-region diol epoxide.
Substituents play a critical role in determining the balance between these two pathways. As demonstrated in the comparison of 7-MBA and 7-EBA, a sterically bulky substituent at the 7-position can significantly decrease the rate of metabolism at the K-region nih.govnih.gov. This steric hindrance effectively shields the 5,6-bond from enzymatic attack. Consequently, a higher proportion of the parent compound may be shunted towards metabolism at other sites, including the 1,2,3,4-benzo-ring that leads to bay-region activation. Therefore, the vinyl group at the 7-position is expected to favor the bay-region metabolic pathway over the K-region pathway, a structural feature that could have significant implications for the compound's biological activity.
Correlations between Structural Features and Molecular Interaction Potentials
The initial step in the metabolism of benz(a)anthracene (B33201) derivatives involves their interaction with enzymes, primarily the cytochrome P450 family, which is regulated by the aryl hydrocarbon receptor (AhR). The binding affinity and orientation of the PAH within the enzyme's active site are governed by its structural and electronic properties.
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate molecular descriptors of benz[a]anthracene derivatives with their biological activities mdpi.comresearchgate.net. These models show that electronic properties, such as molecular polarizability and ionization potential, are critical factors mdpi.comnih.gov.
The introduction of a vinyl group at the 7-position modifies the electronic landscape of the benz(a)anthracene molecule in several ways:
Increased Polarizability: The π-bond of the vinyl group is more polarizable than the sigma bonds of a methyl or ethyl group. Molecular polarizability has been shown to be an important factor in the binding of PAHs to receptors like the AhR mdpi.comnih.gov.
Altered Electron Distribution: The vinyl group can participate in conjugation with the aromatic system, subtly altering the electron density across the entire ring structure.
Modified Shape and Size: The size and geometry of the substituent influence how the molecule fits into the active sites of metabolizing enzymes, thereby affecting the regioselectivity of oxidation.
These structural modifications directly impact the non-covalent molecular interactions (e.g., van der Waals forces, π-stacking) that govern the binding to enzymes and receptors. Therefore, the vinyl substituent is predicted to alter the molecular interaction potential of benz(a)anthracene, leading to a unique metabolic and biological activity profile compared to its methyl-substituted analogues.
Research Gaps and Future Directions in Benz a Anthracene, 7 Vinyl Studies
Elucidation of Undiscovered Metabolic Routes Specific to Vinyl Moiety
The metabolic activation of PAHs is a prerequisite for their carcinogenicity, primarily involving cytochrome P450 (CYP) enzymes that form reactive epoxides on the aromatic rings. For benz(a)anthracene (B33201) and its derivatives, metabolism typically proceeds through the formation of dihydrodiol epoxides. nih.govnih.gov However, the vinyl substituent in 7-Vinylbenz(a)anthracene presents an additional, and likely competitive, site for metabolic transformation that is currently unexplored.
A primary research gap is the potential for the vinyl group itself to undergo epoxidation, forming an oxirane ring. This pathway would generate highly reactive electrophiles distinct from the bay-region diol-epoxides typically associated with PAH carcinogenicity. Future studies must focus on identifying these unique metabolites using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, research should aim to identify the specific CYP isozymes responsible for vinyl moiety-specific oxidation versus aromatic ring oxidation, as this will be critical for understanding tissue-specific toxicity and inter-individual susceptibility.
Table 1: Potential Metabolic Pathways for 7-Vinylbenz(a)anthracene
| Pathway | Description | Potential Reactive Metabolite | Research Focus |
|---|---|---|---|
| Ring Epoxidation (Known for PAHs) | Oxidation of the fused aromatic rings, followed by hydration and further epoxidation. | Bay-region diol-epoxides | Confirming this pathway for the 7-vinyl derivative and determining its prevalence. |
| Vinyl Group Epoxidation (Hypothesized) | Direct oxidation of the double bond in the 7-vinyl group. | 7-(1,2-epoxyethyl)benz(a)anthracene | Identification and characterization of this novel metabolite and its subsequent reaction products. |
| Hydroxylation of Vinyl Group (Hypothesized) | Enzymatic addition of a hydroxyl group to the vinyl substituent without forming an epoxide. | Hydroxylated vinyl derivatives | Determining if this pathway serves as a detoxification route or creates a precursor for further activation. |
Comprehensive Characterization of Novel DNA Adducts
The ultimate molecular event in PAH-induced carcinogenesis is often the formation of covalent adducts between reactive metabolites and DNA. For parent PAHs like benz(a)anthracene and its methylated derivatives, DNA adducts typically arise from the reaction of diol-epoxides with the exocyclic amino groups of purine (B94841) bases, such as deoxyguanosine and deoxyadenosine (B7792050). nih.govnih.govnih.gov
The presence of a vinyl group suggests the possibility of novel DNA adducts. If the vinyl moiety is metabolized to an epoxide, this electrophile could react with DNA to form etheno-adducts, which are exocyclic structures known to be highly miscoding and mutagenic. A significant research gap exists in the identification and structural characterization of DNA adducts derived specifically from the vinyl group of 7-Vinylbenz(a)anthracene.
Future research should employ sensitive techniques like ³²P-postlabeling coupled with chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to screen for and identify all DNA adducts formed in vitro and in vivo. A key objective will be to distinguish between adducts formed via the classical diol-epoxide pathway and novel adducts originating from the activated vinyl group. Characterizing the full spectrum of DNA adducts is essential for understanding the mutagenic potential and carcinogenic mechanism of this compound.
Advanced Computational Simulations for Predictive Modeling
Computational toxicology offers powerful tools to predict the metabolic fate and reactivity of chemicals before extensive and costly laboratory experiments are conducted. nih.govnih.gov For 7-Vinylbenz(a)anthracene, there is a clear need for advanced computational simulations to model how the vinyl group influences its toxicological properties.
Future research should utilize in silico approaches to address several key questions:
Metabolic Prediction: Quantum mechanical calculations can model the electron distribution across the molecule to predict the most likely sites of enzymatic attack by CYP enzymes, assessing the relative likelihood of ring versus vinyl group oxidation.
Reactivity of Metabolites: Simulations can be used to determine the stability and electrophilicity of hypothesized reactive metabolites, such as the vinyl-derived epoxide, and predict their reactivity towards DNA bases.
Enzyme and DNA Interactions: Molecular docking and molecular dynamics simulations can model the binding of 7-Vinylbenz(a)anthracene and its metabolites within the active sites of metabolic enzymes and their interaction with the DNA double helix.
These computational models can generate testable hypotheses, prioritize experimental studies, and provide a mechanistic framework for interpreting laboratory data, thereby accelerating the toxicological assessment of this and other vinyl-substituted PAHs. researchgate.net
Table 2: Application of Computational Models in 7-Vinylbenz(a)anthracene Research
| Computational Method | Application Area | Research Question Addressed |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Metabolic Activation | Which is more susceptible to oxidation: the aromatic rings or the vinyl group? |
| Molecular Docking | Enzyme Interaction | How does 7-Vinylbenz(a)anthracene fit into the active site of CYP enzymes compared to the parent compound? |
| Molecular Dynamics | DNA Interaction | How do vinyl-derived DNA adducts distort the DNA helix compared to traditional PAH adducts? |
| QSAR Models | Toxicity Prediction | Can the toxicity of 7-Vinylbenz(a)anthracene be predicted based on its structural features? |
Development of Specific Analytical Standards and Reference Materials
The accurate detection and quantification of 7-Vinylbenz(a)anthracene in environmental samples (e.g., air, water, soil) and biological matrices (e.g., tissues, urine) are fundamental to exposure assessment and toxicological research. This requires the availability of high-purity analytical standards and certified reference materials (CRMs). researchgate.netlgcstandards.com Currently, there is a lack of commercially available, certified standards for 7-Vinylbenz(a)anthracene, which severely hampers research efforts.
A critical future direction is the chemical synthesis, purification, and certification of 7-Vinylbenz(a)anthracene and its key predicted metabolites. The development process should follow internationally recognized guidelines, such as those outlined by ISO 17034, to ensure the material's quality and metrological traceability. lgcstandards.com The availability of these standards will enable:
Accurate Quantification: Allowing researchers to measure environmental and occupational exposure levels reliably.
Method Validation: Serving as essential tools for validating analytical methods used in toxicology studies.
Toxicological Studies: Providing the pure substance needed for in vitro and in vivo experiments.
Establishing a reliable source for these reference materials is a foundational step that will underpin all other areas of research into this compound.
Exploring the Role of Vinyl Substitution in Intermolecular Interactions
The fate, transport, and bioavailability of a PAH in the environment are governed by its intermolecular interactions with matrices like soil, sediments, and atmospheric particles. These non-covalent interactions, such as π-π stacking and van der Waals forces, are influenced by the molecule's size, shape, and electronic properties. The introduction of a vinyl group to the benz(a)anthracene structure can alter these properties.
A significant research gap is the lack of understanding of how the vinyl substituent modifies the intermolecular interactions of the parent PAH. The vinyl group could potentially influence π-stacking interactions with other aromatic systems, such as those in soot or organic matter in soil. Vibrational spectroscopy studies have shown that vinyl substitution can lead to non-planar geometries in some PAHs, which would have a profound effect on how they pack and interact. nih.gov
Future research should investigate these interactions using both experimental and computational methods. For instance, spectroscopic techniques combined with thermodynamic measurements could quantify the binding affinity of 7-Vinylbenz(a)anthracene to model environmental surfaces. These studies are crucial for developing more accurate environmental fate models and for understanding how its bioavailability might differ from that of other PAHs.
Table of Compounds Mentioned
| Compound Name |
|---|
| 7,12-dimethylbenz[a]anthracene (B13559) |
| 7-Vinylbenz(a)anthracene |
| Benz(a)anthracene |
| Deoxyadenosine |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 7-vinyl-benz(a)anthracene relevant to experimental design?
- Key Properties :
- Molecular Weight : 242.3 g/mol (calculated for C₁₈H₁₂ with vinyl substitution).
- Melting Point : ~122–123°C (similar to 7,12-dimethyl derivatives) .
- Solubility : Hydrophobic; requires organic solvents (e.g., DMSO, acetone) for dissolution. Avoid aqueous buffers unless using surfactants .
- Reactivity : Susceptible to oxidation; incompatible with strong acids, bases, and peroxides .
- Methodological Guidance :
- Use inert atmospheres (N₂/Ar) during handling to prevent degradation.
- Characterize purity via HPLC (C18 column, acetonitrile/water gradient) and UV-Vis spectroscopy (λmax ~290–310 nm) .
Q. How should researchers safely handle and store 7-vinyl-benz(a)anthracene in laboratory settings?
- Safety Protocols :
- Storage : In airtight, light-resistant containers at 2–8°C to minimize photodegradation .
- PPE : Wear nitrile gloves, Tyvek® suits, and use Class I Type B biosafety hoods for weighing and preparation .
- Spill Management : Use HEPA-filtered vacuums or wet methods (no dry sweeping) to avoid aerosolization .
- Regulatory Compliance :
- Classified as a suspected carcinogen (UN 3077, Hazard Class 9); follow EPA and OSHA guidelines for waste disposal .
Advanced Research Questions
Q. How can researchers design in vitro studies to assess the carcinogenic potential of 7-vinyl-benz(a)anthracene?
- Experimental Design :
- Model Systems : Use immortalized cell lines (e.g., MCF-10A for breast epithelium) or primary cultures with metabolic activation (S9 liver fractions) to mimic bioactivation .
- Dosage : Optimize concentrations via dose-response curves (0.1–50 µM), monitoring cytotoxicity (MTT assay) and genotoxicity (Comet assay) .
- Endpoint Analysis :
- DNA Adduct Formation : Quantify via ³²P-postlabeling or LC-MS/MS .
- Mutagenicity : Ames test with TA98 and TA100 strains (± metabolic activation) .
- Data Interpretation :
- Compare results to structurally similar carcinogens (e.g., 7,12-dimethylbenz(a)anthracene) for mechanistic insights .
Q. What methodologies resolve contradictions in reported carcinogenicity data for polycyclic aromatic hydrocarbons (PAHs) like 7-vinyl-benz(a)anthracene?
- Contradiction Analysis Framework :
Systematic Review : Aggregate data from multiple assays (e.g., in vitro mutagenicity vs. in vivo tumorigenesis) .
Metabolic Profiling : Use microsomal assays to identify metabolite-specific effects (e.g., dihydrodiols vs. epoxides) .
Species-Specific Responses : Cross-validate findings in humanized mouse models or 3D organoids to address interspecies variability .
- Case Study :
- 7,12-Dimethylbenz(a)anthracene shows higher mutagenicity in Salmonella assays but lower in vivo tumor latency compared to benz(a)anthracene, highlighting metabolic activation’s role .
Q. How can computational modeling enhance mechanistic studies of 7-vinyl-benz(a)anthracene’s reactivity?
- Approaches :
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., bay-region diol epoxides) for DNA adduct formation .
- Molecular Dynamics (MD) : Simulates interactions with DNA helices or aryl hydrocarbon receptor (AhR) binding pockets .
- Validation :
- Cross-correlate computational predictions with experimental adduct mapping (e.g., HPLC-fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
